molecular formula C6H3NO2 B1206125 5-Formylfuran-2-carbonitrile CAS No. 42061-89-2

5-Formylfuran-2-carbonitrile

Cat. No.: B1206125
CAS No.: 42061-89-2
M. Wt: 121.09 g/mol
InChI Key: PUQKOVRPNHYQIY-UHFFFAOYSA-N
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Description

5-Formylfuran-2-carbonitrile: is an organic compound with the molecular formula C6H3NO2 . It is a derivative of furan, a heterocyclic aromatic organic compound. The structure of this compound includes a formyl group (-CHO) and a nitrile group (-CN) attached to the furan ring.

Biochemical Analysis

Biochemical Properties

5-Formylfuran-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the catalytic production of 5-formylfuran-2-carboxylic acid and furan-2,5-dicarboxylic acid from 5-hydroxymethylfurfural . These interactions are crucial for the compound’s function in biochemical pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. These interactions are critical for the compound’s biochemical activity and its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can be stable under specific conditions, but its degradation products may have different biochemical activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biological systems .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. These interactions are essential for the compound’s role in metabolic processes and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within biological systems. These interactions influence the compound’s accumulation and effects on cellular function .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is important for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Formylfuran-2-carbonitrile can be synthesized through several methods. One common approach involves the formylation of furan-2-carbonitrile using formylating agents such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 5-hydroxymethylfurfural (HMF) to this compound using oxidizing agents like oxygen or hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. For example, the oxidation of HMF using a hydroxyapatite-supported gold catalyst has been reported to produce this compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Formylfuran-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to carboxylic acids.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as oxygen or hydrogen peroxide in the presence of catalysts.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Scientific Research Applications

5-Formylfuran-2-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

    5-Formylfuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    5-Hydroxymethylfurfural: Precursor to 5-Formylfuran-2-carbonitrile with a hydroxymethyl group instead of a formyl group.

    Furan-2-carbonitrile: Lacks the formyl group present in this compound.

Uniqueness: this compound is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it valuable in the development of new materials and biologically active compounds .

Properties

IUPAC Name

5-formylfuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQKOVRPNHYQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194907
Record name 5-Cyano-2-furaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42061-89-2
Record name 5-Cyano-2-furaldehyde
Source ChemIDplus
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Record name 5-Cyano-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formylfuran-2-carbonitrile
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Synthesis routes and methods I

Procedure details

75 ml of tetrahydrofuran and 22.6 ml of diisopropylamine were cooled to -60° C. and 100 ml of 1.6M n-butyllithium in hexane were added over 25 minutes. The mixture was stirred for 1 hour and 13.02 g of 2-furancarbonitrile in 50 ml of tetrahydrofuran were added. The mixture was stirred for 40 minutes at -70° C. and 13 ml of N-dimethylformamide in 25 ml of tetrahydrofuran were added. The mixture was stirred for 2 hours at -70° C. and then poured into an aqueous potassium dihydrogen phosphate solution and extracted with isopropyl ether. The extract was dried and the solvent was evaporated to obtain after chromatography on silica (eluent: 7/3 hexane/ethyl acetate) 3.51 g of the expected product.
Quantity
100 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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13.02 g
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50 mL
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[Compound]
Name
N-dimethylformamide
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13 mL
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reactant
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25 mL
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Name
potassium dihydrogen phosphate
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22.6 mL
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75 mL
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Synthesis routes and methods II

Procedure details

165 ml (264 mmol) of a 1.6 molar solution of n-butyllithium in n-hexane were added over the course of 20 min to a solution of 26.7 g (264 mmol) of diisopropylamine in 600 ml of tetrahydrofuran cooled to -78° C. The solution was allowed to reach -20° C., again cooled to -75° C. and, at this temperature, a solution of 22.3 g (240 mmol) of 2-cyanofuran in 100 ml of tetrahydrofuran were slowly added dropwise. After stirring for 30 min, 93 ml of dimethylformamide were slowly added dropwise, and the mixture was stirred for a further 30 min. For workup, a solution of 40 g of citric acid in 200 ml of water was added at -70° C. After concentration in a rotary evaporator, 600 ml of saturated sodium chloride solution were added, and the mixture was extracted three times with 200 ml of diethyl ether each time. The combined organic extracts were dried over magnesium sulfate. The desiccant was filtered off and then the solvent was distilled off under water pump vacuum and the residue was purified by column chromatography (mobile phase dichloromethane). The eluate was concentrated and the residue was subjected to steam distillation (boiling range of the azeotrope with water: 60-65° C. at p=0.1 mm Hg). Extraction of the distillate with diethyl ether, drying of the organic phase and concentration of the solution resulted in 10.6 g (88 mmol, 36%) of the title compound. 1H-NMR (270 MHz, d6 -DMSO): δ=7.7 (d, 1H), 7.8 (d, 1H), 9.75 (s, 1H).
Quantity
93 mL
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solution
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26.7 g
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600 mL
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22.3 g
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100 mL
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solvent
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40 g
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200 mL
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Yield
36%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Formylfuran-2-carbonitrile
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